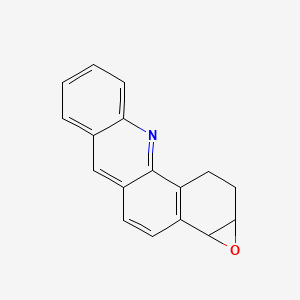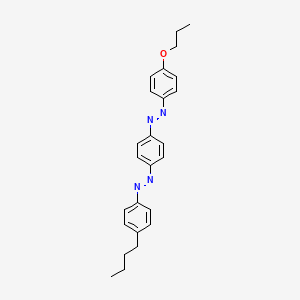![molecular formula C24H26N2 B12799726 4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline CAS No. 7509-74-2](/img/structure/B12799726.png)
4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 408166: . This compound is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Pyridyl)piperazine typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2-Pyridyl)piperazine is employed in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-(2-Pyridyl)piperazine exerts its effects involves its interaction with specific molecular targets in the nervous system. It can bind to certain receptors and modulate their activity, leading to changes in neural signaling pathways. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .
Comparison with Similar Compounds
1-(2-Pyridyl)piperazine can be compared with other piperazine derivatives such as:
2-Piperazinopyridine: Similar in structure but may have different reactivity and applications.
4-(2-Pyridyl)piperazine: Another isomer with distinct chemical properties and uses.
The uniqueness of 1-(2-Pyridyl)piperazine lies in its specific interaction with neural receptors, making it a valuable compound in neurological research and potential therapeutic applications .
Properties
CAS No. |
7509-74-2 |
|---|---|
Molecular Formula |
C24H26N2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H26N2/c1-25(2)22-14-10-20(11-15-22)24(18-19-8-6-5-7-9-19)21-12-16-23(17-13-21)26(3)4/h5-18H,1-4H3 |
InChI Key |
HPEFUALZETVWQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


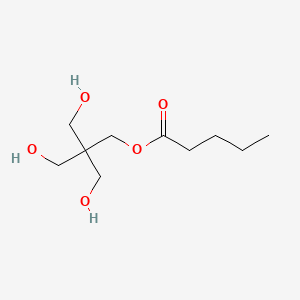

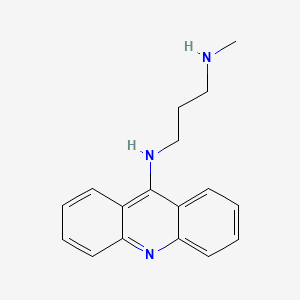
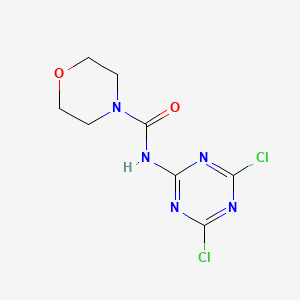
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
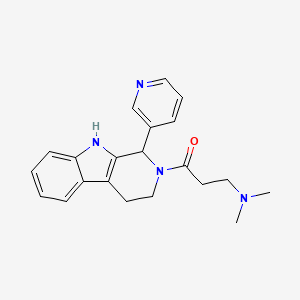
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
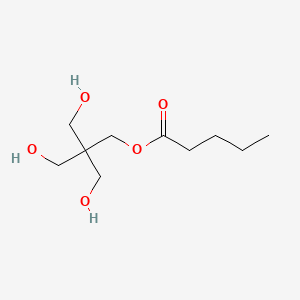
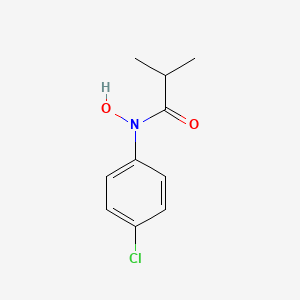

![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
